molecular formula C14H9BrN2O4 B1670771 1,5-Diaminobromo-4,8-dihydroxyanthraquinone CAS No. 27312-17-0

1,5-Diaminobromo-4,8-dihydroxyanthraquinone

Cat. No. B1670771
CAS RN: 27312-17-0
M. Wt: 349.14 g/mol
InChI Key: HZUBBVGKQQJUME-UHFFFAOYSA-N
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Description

1,5-Diaminobromo-4,8-dihydroxyanthraquinone is a chemical compound with the molecular formula C14H9BrN2O4 . It is also known by other identifiers such as Disperse blue polyether .


Molecular Structure Analysis

The molecular structure of 1,5-Diaminobromo-4,8-dihydroxyanthraquinone is based on structures generated from information available in databases . The molecular weight of this compound is 349.13626 .


Physical And Chemical Properties Analysis

The boiling point of 1,5-Diaminobromo-4,8-dihydroxyanthraquinone is approximately 144.5°C, and its density is roughly estimated to be 1.7356 .

Safety And Hazards

1,5-Diaminobromo-4,8-dihydroxyanthraquinone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,5-diamino-2-bromo-4,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)14(21)9-6(18)2-1-5(16)8(9)13(10)20/h1-3,18-19H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUBBVGKQQJUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067300
Record name 9,10-Anthracenedione, 1,5-diamino-2-bromo-4,8-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diaminobromo-4,8-dihydroxyanthraquinone

CAS RN

27312-17-0, 31810-89-6
Record name 1,5-Diamino-2-bromo-4,8-dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27312-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 56
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027312170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse blue polyether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031810896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-diamino-2-bromo-4,8-dihydroxy-
Source EPA Chemicals under the TSCA
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Record name 9,10-Anthracenedione, 1,5-diaminobromo-4,8-dihydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,5-diamino-2-bromo-4,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-5-diamino-2-bromo-4,8-dihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-diaminobromo-4,8-dihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BLUE 56
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
CC Tsai, H Lin, MJ Lee - Journal of Chemical & Engineering Data, 2009 - ACS Publications
Dissolution of 1,5-diaminobromo-4,8-dihydroxyanthraquinone (CI Disperse Blue 56) in supercritical carbon dioxide was investigated at 393.15 K and 30 MPa over a wide range of …
Number of citations: 26 pubs.acs.org
JP Coelho, AF Mendonça, AF Palavra… - Industrial & …, 2011 - ACS Publications
Solubility measurements of quinizarin (1,4-dihydroxyanthraquinone), disperse red 9 (1-(methylamino) anthraquinone), and disperse blue 14 (1,4-bis(methylamino)anthraquinone) in …
Number of citations: 36 pubs.acs.org
MJ Lee, CC Ho, H Lin, P Wang, J Lu - The Journal of Supercritical Fluids, 2014 - Elsevier
Ethanol was used as a cosolvent to enhance the solubility of disperse dyestuffs in supercritical fluids. In the presence of ethanol, from (1 to 5) mol%, the gas–solid equilibrium data of the …
Number of citations: 18 www.sciencedirect.com
JP Coelho, RP Stateva - Journal of Chemical & Engineering Data, 2011 - ACS Publications
Solubilities of red 153, (3-[[4-[[5,6(or 6,7)-dichloro-2-benzothiazolyl]azo]phenyl]ethylamino]propanenitrile), an azo compound, and disperse blue 1 (1,4,5,8-tetraaminoantraquinone) in …
Number of citations: 23 pubs.acs.org
P García-Ramírez, E Ramírez-Morales, JCS Cortazar… - Chemosphere, 2021 - Elsevier
The photocatalytic activity of TiO 2 anodes was enhanced by synthesizing Ru-doped Ti|TiO 2 nanotube arrays. Such photoanodes were fabricated via Ti anodization followed by Ru …
Number of citations: 17 www.sciencedirect.com
S González-De-La-Cruz, A Bonilla-Petriciolet - Fluid Phase Equilibria, 2023 - Elsevier
A new modeling approach is proposed for the estimation of dye solubility in supercritical carbon dioxide. This approach is based on the synergy obtained from a group contribution …
Number of citations: 0 www.sciencedirect.com
M Liu, H Zhao, J Wu, X Xiong, L Zheng - Journal of Cleaner Production, 2018 - Elsevier
An obvious limitation of curcumin is its inability to achieve a deep color depth, which is caused by curcumin's low supercritical carbon dioxide solubility. In this study, alkyl groups (ethyl, …
Number of citations: 37 www.sciencedirect.com
H Zhao, H Wang, M Wang, P Bai, L Tan, X Xiong… - Journal of Cleaner …, 2022 - Elsevier
Traditional cotton water dyeing has a considerable ecological impact because of the use of water, but the available anhydrous cotton dyeing technologies cannot balance low …
Number of citations: 6 www.sciencedirect.com
HM Hung, Y Katrib, ST Martin - The Journal of Physical Chemistry …, 2005 - ACS Publications
The heterogeneous reactions of deposited, millimeter-sized oleic acid droplets with ozone and nitrate radicals are studied. Attenuated total reflectance infrared spectroscopy (ATR−IR), …
Number of citations: 183 pubs.acs.org
NS Ardestani, NY Majd, M Amani - Journal of Chemical & …, 2020 - ACS Publications
Solubility of capecitabine (CPT) in a ternary system (supercritical carbon dioxide (sc-CO 2 ) + CPT + [methanol, ethanol, and dimethyl sulfoxide (DMSO)] as cosolvents) was measured at …
Number of citations: 29 pubs.acs.org

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